2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide
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Overview
Description
2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a bromophenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Attachment of the Sulfanyl Linkage: The sulfanyl linkage is formed through a thiolation reaction, where a thiol group is introduced to the triazole ring.
Formation of the Final Compound: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, dehalogenated compounds
Substitution: Azides, nitriles
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in the synthesis of polymers with specific properties.
Chemical Sensors: Its unique structure can be utilized in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and bromophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-(4-chlorophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide
- 2-[[5-(4-fluorophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide
Uniqueness
The presence of the bromophenyl group in 2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide distinguishes it from its analogs. This group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
330838-41-0 |
---|---|
Molecular Formula |
C24H24BrN5OS |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C24H24BrN5OS/c1-17(2)15-30-23(20-9-11-21(25)12-10-20)28-29-24(30)32-16-22(31)27-26-14-18(3)13-19-7-5-4-6-8-19/h4-14H,1,15-16H2,2-3H3,(H,27,31)/b18-13+,26-14+ |
InChI Key |
ILIBZMIVGKODKX-VZOOWQHQSA-N |
Isomeric SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/C)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)NN=CC(=CC2=CC=CC=C2)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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